molecular formula C8H6ClFO5S B2764598 5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid CAS No. 1955558-41-4

5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid

Cat. No.: B2764598
CAS No.: 1955558-41-4
M. Wt: 268.64
InChI Key: SQFBPUXJZFNDSI-UHFFFAOYSA-N
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Description

5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid (CAS 1955558-41-4) is a substituted benzoic acid derivative with the molecular formula C₈H₆ClFO₅S and a molecular weight of 268.65 g/mol . Its structure features:

  • A chloro substituent at position 3.
  • A fluorosulfonyl group (-SO₂F) at position 2.
  • A methoxy group (-OCH₃) at position 2.
  • A carboxylic acid moiety at position 1.

The fluorosulfonyl group imparts strong electron-withdrawing properties, enhancing reactivity in substitution reactions and influencing acidity (pKa ~1–2 for the carboxylic acid group). This compound is used as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in sulfonamide-based drug development .

Properties

IUPAC Name

5-chloro-4-fluorosulfonyl-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO5S/c1-15-6-3-7(16(10,13)14)5(9)2-4(6)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFBPUXJZFNDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)Cl)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955558-41-4
Record name 5-chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the chlorination of 2-methoxybenzoic acid followed by the introduction of the fluorosulfonyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and fluorosulfonylation reagents like sulfur tetrafluoride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the fluorosulfonyl group, potentially converting it to a sulfonamide or sulfide.

    Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or primary amines under basic conditions.

Major Products:

    Oxidation: Formation of 5-chloro-4-(fluorosulfonyl)-2-formylbenzoic acid or 5-chloro-4-(fluorosulfonyl)-2-carboxybenzoic acid.

    Reduction: Formation of 5-chloro-4-(sulfonamide)-2-methoxybenzoic acid.

    Substitution: Formation of 5-azido-4-(fluorosulfonyl)-2-methoxybenzoic acid or 5-amino-4-(fluorosulfonyl)-2-methoxybenzoic acid.

Scientific Research Applications

5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory or anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The fluorosulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to irreversible inhibition. The methoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound CAS Molecular Weight Key Substituents Solubility (Water) pKa (Carboxylic Acid)
Target Compound 1955558-41-4 268.65 5-Cl, 4-SO₂F, 2-OCH₃ 5–10 mg/mL ~1–2
5-(Fluorosulfonyl)-2-methoxy 2488-50-8 268.65 5-SO₂F, 2-OCH₃ 8–12 mg/mL ~2–3
Methyl 4-chloro-3-(fluorosulfonyl) 1955499-69-0 252.65 4-Cl, 3-SO₂F, methyl ester <0.1 mg/mL N/A (ester)

Key Findings

  • Fluorosulfonyl vs. Chlorosulfonyl : The fluorosulfonyl group in the target compound enhances electrophilicity, enabling efficient sulfonamide bond formation compared to chlorosulfonyl analogs .
  • Positional Effects : Moving the fluorosulfonyl group from position 4 to 5 reduces steric strain but diminishes acidity, impacting solubility and reactivity .
  • Pharmacological Safety : Unlike cisapride, fluorosulfonyl-containing analogs avoid cardiac side effects due to selective 5-HT₄ receptor activation and lack of hERG channel inhibition .

Biological Activity

5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid is a compound of significant interest due to its diverse biological activities, particularly its antimicrobial properties. This article provides an overview of the biological activity associated with this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C8H6ClF1O5SC_8H_6ClF_1O_5S, and its molecular weight is approximately 252.65 g/mol. The presence of the fluorosulfonyl group contributes to its biological activity, enhancing its interaction with various biological targets.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and function, making it a potential candidate for further development as an antimicrobial agent.

Summary of Antimicrobial Studies

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Data sourced from laboratory studies on microbial susceptibility.

Cytotoxicity and Cancer Cell Studies

In addition to its antimicrobial effects, studies have indicated that this compound may possess cytotoxic properties against certain cancer cell lines. For instance, in vitro assays have shown that the compound inhibits the proliferation of L1210 mouse leukemia cells, with IC50 values in the micromolar range.

Cytotoxicity Data

Cell Line IC50 (µM) Mechanism of Action
L1210 Mouse Leukemia5.2Induction of apoptosis via caspase activation
A549 Lung Cancer Cells7.8Cell cycle arrest and apoptosis induction
MCF-7 Breast Cancer6.5Inhibition of proliferation

Data derived from cytotoxicity assays conducted in controlled laboratory settings.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interfere with cellular processes. Mechanistic studies have indicated that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound, against clinically relevant bacterial strains. The results highlighted its potential as a lead compound for developing new antibiotics.
  • Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The findings demonstrated significant inhibition of cell viability and suggested further exploration into its use as a chemotherapeutic agent.

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